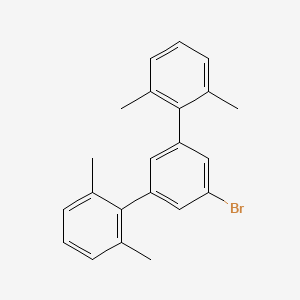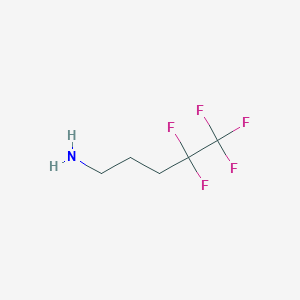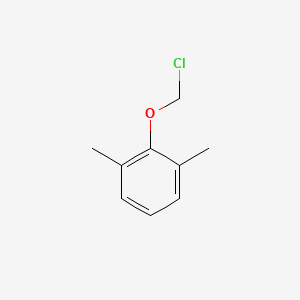
Triapenthenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triapenthenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of Triapenthenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexyl group: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the triazole ring: This step involves the reaction of a suitable precursor with 1,2,4-triazole under controlled conditions.
Formation of the pent-1-en-3-ol moiety: This can be synthesized through various organic reactions such as aldol condensation or Wittig reaction.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.
Chemical Reactions Analysis
Triapenthenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Scientific Research Applications
Triapenthenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of various microorganisms.
Medicine: It is being investigated for its potential use in the treatment of diseases such as cancer and infectious diseases.
Industry: This compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Triapenthenol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms. The triazole ring is known to interact with the active sites of enzymes, leading to the inhibition of their activity. This compound may also interfere with cellular signaling pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Triapenthenol can be compared with other similar compounds such as:
Paclobutrazol: A triazole derivative used as a plant growth regulator.
This compound: Another triazole compound with similar structural features and applications.
Mepiquat chloride: A plant growth regulator with a different chemical structure but similar biological activity.
Chlormequat chloride: Another plant growth regulator with a different chemical structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties
Properties
CAS No. |
76608-49-6 |
|---|---|
Molecular Formula |
C15H25N3O |
Molecular Weight |
263.38 g/mol |
IUPAC Name |
(Z)-1-cyclohexyl-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)14(19)13(18-11-16-10-17-18)9-12-7-5-4-6-8-12/h9-12,14,19H,4-8H2,1-3H3/b13-9- |
InChI Key |
CNFMJLVJDNGPHR-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)(C)C(/C(=C/C1CCCCC1)/N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(=CC1CCCCC1)N2C=NC=N2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
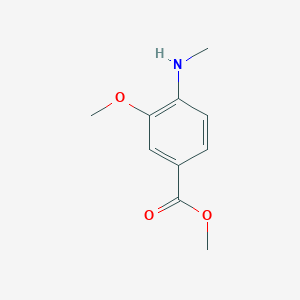
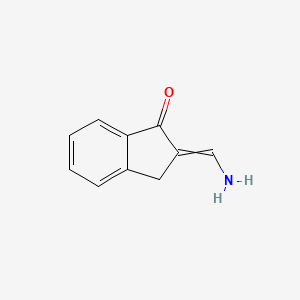
![4-chloro-2-cyclopropyl-1H-benzo[d]imidazole](/img/structure/B8634709.png)
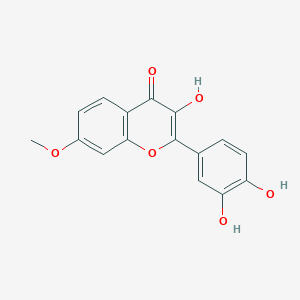
![4-[(3,4-Dimethoxyphenyl)amino]-6,7-dimethoxyquinoline-3-carbonitrile](/img/structure/B8634726.png)
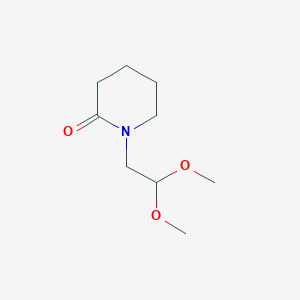
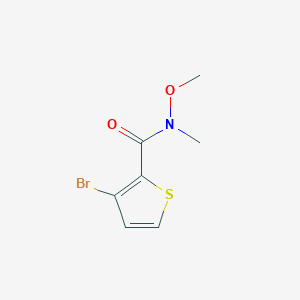
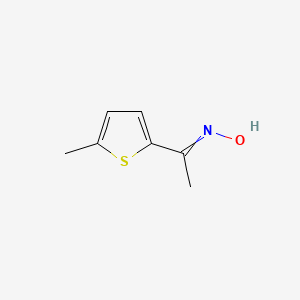
![4-Chloro-6-ethynylthieno[3,2-d]pyrimidine](/img/structure/B8634777.png)
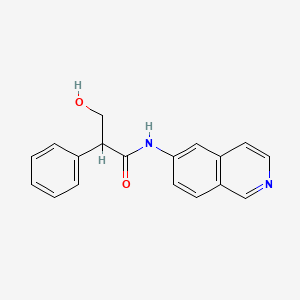
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
